molecular formula C21H19F5N4S B4115965 N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4115965
M. Wt: 454.5 g/mol
InChI Key: OBVMFDRJWNFABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea, commonly known as PFP-TU, is a chemical compound used in scientific research. It is a thiourea derivative and has a molecular formula of C21H20F5N3S. PFP-TU is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in regulating cellular signaling pathways.

Scientific Research Applications

PFP-TU is a valuable tool in scientific research due to its ability to inhibit N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea. N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea are involved in regulating various cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. PFP-TU has been used in several studies to investigate the role of N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea in disease pathogenesis and to identify potential therapeutic targets.

Mechanism of Action

PFP-TU inhibits PTP activity by binding to the active site of the enzyme, preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PFP-TU depend on the specific N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea that are inhibited. N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea play a critical role in regulating cellular signaling pathways, and their dysregulation can lead to various diseases. By inhibiting specific N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea, PFP-TU can alter cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using PFP-TU in lab experiments is its specificity for N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea. PFP-TU can selectively inhibit specific N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea, allowing researchers to investigate the role of these enzymes in cellular processes. However, one limitation of using PFP-TU is its potential off-target effects. PFP-TU may inhibit other enzymes or proteins that are structurally similar to N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea, leading to unintended effects.

Future Directions

There are several future directions for the use of PFP-TU in scientific research. One potential direction is the development of more potent and selective PTP inhibitors. Another direction is the investigation of the role of N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea in various diseases and the identification of potential therapeutic targets. Additionally, PFP-TU could be used to identify biomarkers for disease diagnosis and prognosis. Overall, PFP-TU is a valuable tool in scientific research and has the potential to contribute to the development of new therapies for various diseases.

properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F5N4S/c1-3-11(2)12-4-6-13(7-5-12)27-21(31)28-15-8-9-30(29-15)10-14-16(22)18(24)20(26)19(25)17(14)23/h4-9,11H,3,10H2,1-2H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVMFDRJWNFABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F5N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(butan-2-yl)phenyl]-3-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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